![molecular formula C8H13Cl2NS B1435207 4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride CAS No. 1803582-06-0](/img/structure/B1435207.png)
4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride
Overview
Description
“4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride” is a chemical compound with the CAS Number 1803582-06-0 . It has a molecular formula of C8H13Cl2NS and a molecular weight of 226.17 g/mol.
Molecular Structure Analysis
The InChI code for “4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride” is 1S/C8H12ClNS.ClH/c9-8-5-4-7 (11-8)3-1-2-6-10;/h4-5H,1-3,6,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Electrochromic Devices
A study by Yagmur, Ak, and Bayrakçeken (2013) explored the use of a similar compound, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine (TPBA), in fabricating multicolored electrochromic devices. The research highlighted that the copolymerization of TPBA with other materials led to a variety of colors and improved properties like redox stability and switching time, suggesting potential applications in smart materials and structures (Yagmur et al., 2013).
Antioxidant Agents
Prabakaran, Manivarman, and Bharanidharan (2021) synthesized derivatives of a similar compound and tested their antioxidant properties. Their study indicated potential applications of these derivatives as potent antioxidant agents, offering insights into therapeutic possibilities (Prabakaran et al., 2021).
Anticancer Agents
Zhang et al. (2005) identified a compound with a similar structure that induced apoptosis in cancer cells. This compound demonstrated activity against breast and colorectal cancer cell lines, suggesting its use as a potential anticancer agent (Zhang et al., 2005).
Antifungal Activity
Papakonstantinou‐Garoufalia, Papadaki-Valiraki, and Chytiroglou‐Lada (1992) researched compounds structurally similar to 4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride for their antifungal properties. They found that these compounds effectively inhibited the growth of various fungal types, highlighting their potential in developing antifungal agents (Papakonstantinou‐Garoufalia et al., 1992).
Molecular Association Studies
Devine et al. (2020) explored the molecular association of a compound similar to 4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride, revealing its potential in enhancing solubility and therapeutic effectiveness in antidiabetic treatments (Devine et al., 2020).
Structurally Diverse Library Generation
Roman (2013) utilized a ketonic Mannich base similar to the compound for generating a diverse library of compounds. This study shows the potential of such compounds in synthesizing a wide range of chemical entities for various applications (Roman, 2013).
Safety and Hazards
The safety information available indicates that “4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNS.ClH/c9-8-5-4-7(11-8)3-1-2-6-10;/h4-5H,1-3,6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENSZJYAYRAMSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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